molecular formula C15H14N2S B184961 3-Methyl-2-p-tolylimino-benzothiazoline CAS No. 70038-60-7

3-Methyl-2-p-tolylimino-benzothiazoline

Cat. No.: B184961
CAS No.: 70038-60-7
M. Wt: 254.4 g/mol
InChI Key: PWDGKJBZJNJIFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-p-tolylimino-benzothiazoline is a chemical compound that belongs to the class of imino-benzothiazoline derivatives. It is known for its potential biological and industrial applications. The compound has a molecular formula of C15H14N2S and a molecular weight of 254 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-p-tolylimino-benzothiazoline typically involves the reaction of 2-aminobenzothiazole with p-tolualdehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-p-tolylimino-benzothiazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential in biological assays and as a probe in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-p-tolylimino-benzothiazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

    2-(Benzoylmethylene)-1-methylnaphtho[1,2-d]thiazoline: Another thiazoline derivative with different substituents.

    2-Methyl-2-thiazoline-4-carboxylic acid sodium salt: A thiazoline derivative with a carboxylic acid group.

    2-Amino-2-thiazoline: A simpler thiazoline derivative with an amino group.

Uniqueness

3-Methyl-2-p-tolylimino-benzothiazoline is unique due to its specific imino and methyl substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-methyl-N-(4-methylphenyl)-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-7-9-12(10-8-11)16-15-17(2)13-5-3-4-6-14(13)18-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDGKJBZJNJIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C3=CC=CC=C3S2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356949
Record name (2Z)-3-Methyl-N-(4-methylphenyl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70038-60-7
Record name (2Z)-3-Methyl-N-(4-methylphenyl)-1,3-benzothiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.